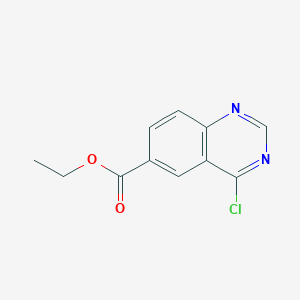

Ethyl 4-chloroquinazoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloroquinazoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-9-8(5-7)10(12)14-6-13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKCJHRCXSXELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438601 | |

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-94-4 | |

| Record name | Ethyl 4-chloro-6-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of Ethyl 4-chloroquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmacologically active molecules. This document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and accessible format for laboratory use.

Synthetic Pathway Overview

The preparation of this compound is typically achieved through a two-step synthetic sequence. The process begins with the synthesis of the precursor, Ethyl 4-hydroxyquinazoline-6-carboxylate, which is subsequently chlorinated to yield the final product.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate

The formation of the quinazolinone ring system is achieved through the cyclization of an appropriately substituted aminobenzoate derivative. A common method involves the formylation of ethyl 4-aminobenzoate followed by cyclization.

2.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-aminobenzoate | Reagent | Sigma-Aldrich |

| Formic acid | ACS Reagent, ≥96% | Sigma-Aldrich |

| Acetic anhydride | ≥99% | Sigma-Aldrich |

| Dowtherm A | Dow Chemical | |

| Ethanol | Anhydrous | J.T. Baker |

2.1.2. Experimental Procedure

-

Formylation: A mixture of ethyl 4-aminobenzoate and an excess of formic acid is heated. Acetic anhydride is added portion-wise to facilitate the formylation reaction, yielding ethyl 4-formamidobenzoate.

-

Cyclization: The crude ethyl 4-formamidobenzoate is then subjected to high-temperature cyclization in a suitable high-boiling solvent such as Dowtherm A. The reaction mixture is heated to reflux, leading to the formation of Ethyl 4-hydroxyquinazoline-6-carboxylate.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent (e.g., ethanol) to remove impurities and then dried under vacuum.

Step 2: Synthesis of this compound

The hydroxyl group at the 4-position of the quinazoline ring is converted to a chloro group using a standard chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.

2.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-hydroxyquinazoline-6-carboxylate | Synthesized in Step 1 | - |

| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | - | Prepared in-house |

| Anhydrous sodium sulfate | Fisher Scientific |

2.2.2. Experimental Procedure

-

Reaction Setup: A mixture of Ethyl 4-hydroxyquinazoline-6-carboxylate is suspended in an excess of phosphorus oxychloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Ethyl 4-hydroxyquinazoline-6-carboxylate | C₁₁H₁₀N₂O₃ | 218.21 | Solid | 155960-91-1 |

| This compound | C₁₁H₉ClN₂O₂ | 236.65 | Solid | 155960-94-4 |

Table 2: Reaction Parameters and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Quinazolinone Formation | Formic acid, Acetic anhydride | Reflux | 4-6 | 75-85 |

| Chlorination | POCl₃, DMF (cat.) | Reflux | 3-5 | 80-90 |

Table 3: Characterization Data

| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Ethyl 4-hydroxyquinazoline-6-carboxylate | >300 | (DMSO-d₆): δ 12.2 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |

| This compound | 145-148 | (CDCl₃): δ 9.1 (s, 1H), 8.8 (d, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 4.5 (q, 2H), 1.5 (t, 3H) |

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the chlorination step.

Caption: Experimental workflow for the two-step synthesis.

Caption: Proposed mechanism for the chlorination of the quinazolinone.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Formic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

-

High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use.

Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmaceutical agents. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthetic pathway.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of targeted cancer therapies, including inhibitors of receptor tyrosine kinases. The synthesis of this compound is typically achieved through a two-step process: the formation of a quinazolinone ring system, followed by a chlorination reaction. This guide will elaborate on the chemical principles and practical execution of this synthetic route.

Synthetic Pathway Overview

The synthesis of this compound proceeds via two key transformations:

-

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This step involves the formation of the core quinazolinone scaffold. A common and effective method is the Niementowski quinazoline synthesis.

-

Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. The hydroxyl group at the 4-position of the quinazolinone is then replaced with a chlorine atom to yield the final product.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Reaction Mechanism: Niementowski Quinazoline Synthesis

The Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide, in this case, formamide. The reaction proceeds through the following steps:

-

N-Acylation: The amino group of 4-amino-3-(ethoxycarbonyl)benzoic acid nucleophilically attacks the carbonyl carbon of formamide.

-

Intramolecular Cyclization: The newly formed amide then undergoes an intramolecular cyclization, where the nitrogen attacks the ester carbonyl group.

-

Dehydration: Subsequent elimination of a water molecule leads to the formation of the stable quinazolinone ring.

Caption: Mechanism of the Niementowski quinazoline synthesis.

Experimental Protocol

Materials:

-

4-Amino-3-(ethoxycarbonyl)benzoic acid

-

Formamide

-

High-boiling point solvent (e.g., Dowtherm A)

Procedure:

-

A mixture of 4-amino-3-(ethoxycarbonyl)benzoic acid (1 equivalent) and a significant excess of formamide (5-10 equivalents) is prepared in a suitable high-boiling point solvent.

-

The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water) to remove excess formamide and solvent, and then dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 8 (benzoic acid : formamide) | General Niementowski Conditions |

| Temperature | 160 °C | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | ~75-85% (typical) | Estimated based on similar reactions |

| Purity | >95% after recrystallization | Assumed |

Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

Reaction Mechanism

The conversion of the 4-oxo-quinazoline to the 4-chloroquinazoline is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The mechanism is as follows:

-

Activation of POCl₃ by DMF: DMF reacts with POCl₃ to form the Vilsmeier reagent, a more reactive electrophilic species.

-

Phosphorylation: The oxygen atom of the quinazolinone tautomer (4-hydroxyquinazoline) attacks the Vilsmeier reagent (or POCl₃ directly), leading to the formation of a phosphate ester intermediate. This makes the 4-position a good leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C4 position and displacing the phosphate group.

-

Rearomatization: The intermediate then rearomatizes to form the stable 4-chloroquinazoline ring system.

Caption: Mechanism of chlorination using POCl₃.[2]

Experimental Protocol

Materials:

-

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Inert solvent (e.g., toluene, optional)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1 equivalent) in excess phosphorus oxychloride (5-10 equivalents), a catalytic amount of DMF is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux (around 100-110 °C) for a period of 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice and water.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Reactant Ratio | 1 : 7 (Quinazolinone : POCl₃) | General Chlorination Procedures |

| Catalyst | 0.1 equivalents DMF | [3] |

| Temperature | 110 °C (Reflux) | [4] |

| Reaction Time | 3 hours | [5] |

| Yield | ~80-90% (typical) | Estimated based on similar reactions |

| Purity | >97% after purification | Assumed |

Conclusion

The synthesis of this compound is a robust and well-established process that is crucial for the development of advanced pharmaceutical compounds. The two-step sequence involving the Niementowski quinazoline synthesis followed by chlorination with phosphorus oxychloride provides an efficient route to this key intermediate. The methodologies and data presented in this guide offer a solid foundation for researchers in the field of drug discovery and development. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity of the final product.

References

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloroquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in the development of various pharmaceuticals, particularly kinase inhibitors. The document details the primary synthetic routes, starting materials, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Overview of Synthetic Strategy

The most common and efficient synthesis of this compound involves a two-step process starting from a readily available substituted anthranilic acid derivative. The general workflow is as follows:

-

Cyclization: Formation of the quinazolinone ring system to yield Ethyl 4-hydroxyquinazoline-6-carboxylate.

-

Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.

The following sections provide detailed methodologies for each of these key transformations.

Starting Materials and Synthesis of Key Intermediate

The primary starting material for this synthesis is Diethyl 2-aminoterephthalate . While commercially available from various suppliers, it can also be synthesized from 2-nitroterephthalic acid.

Synthesis of Diethyl 2-aminoterephthalate

A common method for the synthesis of Diethyl 2-aminoterephthalate is the reduction of Diethyl 2-nitroterephthalate.

Experimental Protocol:

-

Reaction: To a solution of Diethyl 2-nitroterephthalate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, a reducing agent is added. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C, typically 5-10 mol%) under a hydrogen atmosphere.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield Diethyl 2-aminoterephthalate. The product can be further purified by column chromatography if necessary.

Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate

The key cyclization step to form the quinazolinone core is achieved by reacting Diethyl 2-aminoterephthalate with a source of formamide.

Experimental Protocol:

-

Reaction: A mixture of Diethyl 2-aminoterephthalate (1 equivalent) and formamide (a large excess, often used as the solvent) is heated.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 180-200 °C) for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The solid is washed with water and then dried to afford Ethyl 4-hydroxyquinazoline-6-carboxylate. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group of the quinazolinone intermediate. This is a crucial step for enabling subsequent nucleophilic substitution reactions in drug synthesis.

Experimental Protocol:

-

Reaction: Ethyl 4-hydroxyquinazoline-6-carboxylate (1 equivalent) is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux (around 110-120 °C) for a period of 2 to 4 hours.

-

Work-up and Purification: After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting mixture is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound.

| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethyl 2-nitroterephthalate | H₂, Pd/C, Ethanol | Room Temperature | 4-8 | >90 |

| 2 | Diethyl 2-aminoterephthalate | Formamide | 180-200 | 4-6 | 75-85 |

| 3 | Ethyl 4-hydroxyquinazoline-6-carboxylate | POCl₃, cat. DMF | 110-120 | 2-4 | 65-75 |

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

Biological Context: Quinazolines as Kinase Inhibitors

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

This compound serves as a versatile building block for the synthesis of numerous kinase inhibitors. The 4-chloro position is particularly important as it allows for nucleophilic aromatic substitution with various anilines and other amine-containing fragments, a common strategy in the design of ATP-competitive kinase inhibitors.

EGFR and PI3K/Akt/mTOR Signaling Pathways

Two of the most prominent signaling pathways targeted by quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. These pathways are often aberrantly activated in a wide range of cancers.

The following diagram illustrates a simplified representation of the EGFR and PI3K/Akt/mTOR signaling cascades and indicates the point of inhibition by quinazoline-based drugs.

Caption: Simplified EGFR and PI3K/Akt/mTOR signaling pathways and inhibition by quinazolines.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and data are intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize novel therapeutic agents.

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-chloroquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroquinazoline-6-carboxylate is a quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides context through data from closely related compounds. The quinazoline scaffold is a recognized pharmacophore, and derivatives have shown potent inhibitory activity against various protein kinases, including p21-activated kinase 4 (PAK4), a key target in oncology. This guide aims to serve as a valuable resource for researchers working with this compound and other quinazoline-based compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It is characterized by a quinazoline core substituted with a chloro group at the 4-position and an ethyl carboxylate group at the 6-position. This combination of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.65 g/mol | |

| CAS Number | 155960-94-4 | |

| Appearance | Solid (predicted) | |

| Boiling Point | 366.50 °C | |

| Flash Point | 175.50 °C | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor.

Representative Synthetic Workflow:

The synthesis can be logically divided into two main steps: the formation of the quinazolin-4-one ring system followed by chlorination.

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar 4-chloroquinazoline and 4-chloroquinoline derivatives and may require optimization.

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This step typically involves the condensation of an appropriately substituted anthranilic acid or its ester with a source of a one-carbon unit, such as formamide or formamidine acetate, at elevated temperatures.

Step 2: Synthesis of this compound

-

Materials:

-

Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Inert solvent (e.g., toluene or acetonitrile)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred suspension of Ethyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in an inert solvent, add a catalytic amount of DMF.

-

Slowly add an excess of phosphorus oxychloride (or thionyl chloride) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Biological Activity and Signaling Pathways

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a wide range of biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.

p21-Activated Kinase 4 (PAK4) Inhibition

A significant body of research has identified quinazoline derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is a key downstream effector of Rho GTPases, such as Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. Overexpression and hyperactivity of PAK4 have been implicated in the progression and metastasis of several cancers, making it an attractive target for anticancer drug development.

The general mechanism of action for many quinazoline-based PAK4 inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.

PAK4 Signaling Pathway:

The following diagram illustrates a simplified signaling cascade involving PAK4 that is often dysregulated in cancer. Inhibition of PAK4 by quinazoline derivatives can disrupt these pathways.

Caption: Simplified PAK4 signaling pathway and the inhibitory action of quinazoline derivatives.

Experimental Protocols for Assessing PAK4 Inhibition

Kinase Inhibition Assay (FRET-based)

A common method to determine the inhibitory activity of compounds against PAK4 is a fluorescence resonance energy transfer (FRET)-based assay, such as the Z′-Lyte™ assay.

-

Principle: The assay measures the phosphorylation of a specific peptide substrate by the kinase. The substrate is labeled with a FRET pair (a donor and an acceptor fluorophore). Phosphorylation of the substrate prevents it from being cleaved by a development reagent, resulting in a high FRET signal. In the presence of an inhibitor, the substrate is not phosphorylated, is subsequently cleaved, and the FRET signal is low.

-

General Procedure:

-

Recombinant PAK4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

A FRET-labeled peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

A development reagent is added to stop the reaction and cleave the unphosphorylated substrate.

-

The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.

-

The ratio of acceptor to donor emission is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined from the dose-response curve.

-

Cell-Based Assays

To assess the effect of PAK4 inhibition in a cellular context, various assays can be employed using cancer cell lines that overexpress PAK4 (e.g., A549 lung cancer cells).

-

Cell Migration and Invasion Assays (e.g., Transwell Assay):

-

Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

The test compound is added to the cell suspension in the upper chamber.

-

After incubation, non-migrated/invaded cells are removed from the upper surface of the insert.

-

Cells that have migrated/invaded to the lower surface are fixed, stained, and quantified.

-

-

Western Blot Analysis:

-

Cells are treated with the inhibitor for a specified time.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of PAK4 and its downstream targets (e.g., LIMK1, cofilin) to assess the inhibition of the signaling pathway.

-

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the field of oncology. While detailed experimental characterization of this specific molecule is not widely published, its structural similarity to known PAK4 inhibitors provides a strong rationale for its investigation as a modulator of this and other kinase-mediated signaling pathways. The information and representative protocols provided in this guide are intended to facilitate further research and development involving this promising quinazoline derivative. It is imperative for researchers to conduct thorough characterization and safety assessments for any newly synthesized or acquired batches of this compound.

Spectroscopic and Spectrometric Profiling of Ethyl 4-chloroquinazoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and spectrometric data for Ethyl 4-chloroquinazoline-6-carboxylate (CAS No: 155960-94-4). Due to the limited availability of public experimental data for this specific compound, this document presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, expected key Infrared (IR) absorption bands, and anticipated mass spectrometry (MS) fragmentation patterns. These predictions are based on the analysis of the compound's structural features and comparison with data from analogous molecules. This guide also includes generalized experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the predicted and expected spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.1 | s | 1H | H2 |

| ~8.8 | d | 1H | H5 |

| ~8.3 | dd | 1H | H7 |

| ~8.0 | d | 1H | H8 |

| ~4.5 | q | 2H | -CH₂- (Ethyl) |

| ~1.4 | t | 3H | -CH₃ (Ethyl) |

| Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165 | Quaternary | C=O (Ester) |

| ~160 | Quaternary | C4 |

| ~155 | CH | C2 |

| ~152 | Quaternary | C8a |

| ~136 | CH | C5 |

| ~131 | Quaternary | C6 |

| ~130 | CH | C7 |

| ~125 | CH | C8 |

| ~122 | Quaternary | C4a |

| ~62 | CH₂ | -CH₂- (Ethyl) |

| ~14 | CH₃ | -CH₃ (Ethyl) |

| Predicted in CDCl₃. Chemical shifts are approximate and may vary based on solvent and experimental conditions. |

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730-1715 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretch (quinazoline ring) |

| ~1250-1200 | Strong | C-O stretch (ester) |

| ~800-700 | Strong | C-Cl stretch |

| Expected for a solid sample (e.g., KBr pellet or thin film). |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 236/238 | [M]⁺/ [M+2]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 208/210 | [M - CO]⁺/ [M+2 - CO]⁺ |

| 191/193 | [M - OEt]⁺/ [M+2 - OEt]⁺ |

| 163/165 | [M - COOEt]⁺ / [M+2 - COOEt]⁺ |

| Expected fragmentation pattern under Electron Ionization (EI). |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr, NaCl). Allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile compounds, direct infusion or injection via a gas chromatograph (GC-MS) can be used. For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source is suitable.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically results in a prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of an organic compound like this compound.

structure elucidation of Ethyl 4-chloroquinazoline-6-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-chloroquinazoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutic agents. Its quinazoline core is a privileged scaffold found in numerous approved drugs. Accurate structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete , including spectroscopic and spectrometric techniques. Detailed interpretations of expected data are presented, alongside a plausible experimental protocol for its synthesis and characterization.

Molecular Identity

The fundamental identity of the compound is established by its molecular formula, mass, and structural representation.

-

Chemical Name: this compound

-

CAS Number: 155960-94-4

-

Molecular Formula: C₁₁H₉ClN₂O₂

-

Molecular Weight: 236.65 g/mol

-

Chemical Structure:

Caption: The chemical structure features a quinazoline ring system chlorinated at position 4 and substituted with an ethyl carboxylate group at position 6.

Spectroscopic and Spectrometric Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of modern analytical techniques. While specific experimental spectra for this exact compound are not ubiquitously published, the following tables summarize the expected quantitative data based on its known structure and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.90 | d | 1H | H-5 |

| ~8.30 | dd | 1H | H-7 |

| ~8.00 | d | 1H | H-8 |

| ~4.50 | q | 2H | -O-CH₂ -CH₃ |

| ~1.45 | t | 3H | -O-CH₂-CH₃ |

Interpretation: The downfield region (δ 8.0-9.0 ppm) is characteristic of the aromatic protons on the quinazoline ring. The proton at position 5 (H-5) is expected to be the most deshielded due to its proximity to the ester group and the quinazoline nitrogen, appearing as a doublet. The H-7 proton would appear as a doublet of doublets, and H-8 as a doublet. The ethyl ester group gives rise to a characteristic quartet and triplet in the upfield region.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C =O (Ester) |

| ~160.0 | C-4 |

| ~155.0 | C-2 |

| ~152.0 | C-8a |

| ~135.0 | C-7 |

| ~130.0 | C-5 |

| ~128.0 | C-6 |

| ~122.0 | C-4a |

| ~62.0 | -O-CH₂ -CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

Interpretation: The carbonyl carbon of the ester is the most downfield signal. The carbons of the quinazoline ring appear in the aromatic region (δ 120-160 ppm), with those bonded to heteroatoms (C-2, C-4, C-8a) being significantly deshielded. The two aliphatic carbons from the ethyl group are found in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 236/238 | High | [M]⁺ / [M+2]⁺ (Molecular Ion) |

| 208/210 | Moderate | [M - C₂H₄]⁺ |

| 191/193 | Moderate | [M - OCH₂CH₃]⁺ |

| 163/165 | High | [M - COOCH₂CH₃]⁺ |

Interpretation: The molecular ion peak [M]⁺ would be observed at m/z 236. A crucial feature is the [M+2]⁺ peak at m/z 238 with an intensity approximately one-third of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) or the entire ethyl carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies (KBr Pellet, cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1610, 1570, 1480 | Medium-Strong | C=C and C=N Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~850 | Strong | C-Cl Stretch |

Interpretation: A strong absorption band around 1725 cm⁻¹ is definitive for the ester carbonyl group. Bands in the 1480-1610 cm⁻¹ region confirm the presence of the aromatic quinazoline system. The C-Cl stretch typically appears in the fingerprint region.

Experimental Protocols

Proposed Synthesis of this compound

A common and effective route to 4-chloroquinazolines involves the chlorination of a 4-hydroxyquinazoline (or its tautomer, 4-quinazolinone) precursor.

Step 1: Synthesis of Ethyl 4-hydroxyquinazoline-6-carboxylate The synthesis would likely start from an appropriately substituted aniline, such as ethyl 4-amino-3-formylbenzoate, which can be cyclized with a source of nitrogen like formamide or by using other established quinazoline synthesis methods. An alternative well-established method is the cyclocondensation of ethyl 4-aminobenzoate with diethyl oxalate followed by thermal cyclization.

Step 2: Chlorination to form this compound

-

To a flask charged with Ethyl 4-hydroxyquinazoline-6-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

General Protocols for Spectroscopic Analysis

-

NMR Spectroscopy: Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Spectra are acquired on a 400 MHz or higher field spectrometer.

-

Mass Spectrometry: Analysis can be performed using an Electron Ionization (EI) source for fragmentation data or an Electrospray Ionization (ESI) source for accurate mass determination when coupled with a high-resolution mass analyzer (e.g., Q-TOF).

-

IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

Visualization of the Elucidation Process

The logical workflow for confirming the structure of a synthesized compound involves a sequence of analytical checks.

Caption: Logical workflow for the structure elucidation of a target molecule.

Conclusion

The structure of this compound is unequivocally determined by a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. NMR provides the precise arrangement of the carbon-hydrogen backbone, MS confirms the molecular weight and elemental composition (specifically the presence of chlorine), and IR verifies the key functional groups. The detailed protocols and expected data presented in this guide serve as a robust framework for the synthesis and quality control of this important chemical intermediate, ensuring its suitability for applications in pharmaceutical research and development.

Navigating the Solubility Landscape of Ethyl 4-Chloroquinazoline-6-Carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-chloroquinazoline-6-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the solubility of this compound, detailed experimental methodologies for its determination, and insights into its role in relevant biological pathways.

Executive Summary

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility is critical for its effective use in various experimental and manufacturing processes, from reaction kinetics to formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates known information on the solubility of closely related quinazoline derivatives, provides a detailed protocol for its experimental determination, and explores its relevance in kinase inhibition signaling pathways.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155960-94-4 | |

| Molecular Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.65 g/mol | |

| Boiling Point | 366.50 °C | |

| Flash Point | 175.50 °C |

Solubility Profile

Direct, quantitative solubility data for this compound in common laboratory solvents remains limited in published literature. However, the solubility of quinazoline derivatives is known to be significantly influenced by the nature of the solvent and the ambient temperature.[1]

Generally, quinazoline-based compounds exhibit increased solubility in organic solvents compared to aqueous solutions. For instance, studies on pyrazolo quinazolines have shown that N,N-dimethylformamide (DMF) is an effective solvent, with solubility increasing at higher temperatures.[1] For a complex derivative of quinazoline-7-carbonitrile, the solubility in a physiologically relevant aqueous buffer (pH 7.4) was found to be in the micromolar range, with the last soluble concentration observed at 41 µM and the first insoluble concentration at 60 µM.[1] This suggests that the aqueous solubility of this compound is likely to be low.

Based on the general behavior of related compounds, a qualitative solubility profile can be inferred:

| Solvent | Expected Solubility |

| Water / Aqueous Buffers | Low to Very Low |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Ethanol | Sparingly Soluble to Soluble |

| Methanol | Sparingly Soluble to Soluble |

| Acetone | Sparingly Soluble |

| Acetonitrile | Sparingly Soluble |

It is crucial to experimentally determine the precise solubility of this compound in the specific solvent system and conditions relevant to a particular application.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of crystalline compounds.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, DMF)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Pipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solid:

-

Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any fine particles, pass the solution through a syringe filter into a pre-weighed evaporation dish.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the saturated solution in a vacuum oven or under a gentle stream of nitrogen to evaporate the solvent completely. Ensure the temperature is below the decomposition point of the compound.

-

-

Weighing the Residue:

-

Once the solvent has been fully evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance. .

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of the aliquot taken (L)

-

Relevance in Biological Signaling Pathways

Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, renowned for their activity as kinase inhibitors.[4][5][6] These compounds often target key enzymes in signaling pathways that are dysregulated in diseases such as cancer.[4][6][7] this compound serves as a crucial scaffold for the synthesis of these inhibitors.

Two of the most significant pathways targeted by quinazoline-based inhibitors are the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][7] Its aberrant activation is a common feature in many cancers. Quinazoline derivatives have been developed to inhibit key kinases within this pathway, such as PI3K and mTOR.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[6][7] Overexpression or mutation of EGFR is a hallmark of several cancers. Many successful anti-cancer drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that act as EGFR tyrosine kinase inhibitors.[4][6]

Conclusion

This compound is a compound of significant interest in the fields of drug discovery and chemical synthesis. While its specific solubility data is not widely reported, an understanding of the solubility of related quinazoline derivatives provides a valuable starting point for its use. The provided experimental protocol for the gravimetric determination of solubility offers a clear path for researchers to obtain precise data tailored to their specific needs. Furthermore, the established role of the quinazoline scaffold in inhibiting critical cancer-related signaling pathways underscores the importance of this compound as a precursor to novel therapeutic agents. This guide serves as a foundational resource to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Quinazoline-6-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, those functionalized at the 6-position with a carboxylate group or its bioisosteres, such as carboxamides, have garnered significant attention for their potential as therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive literature review of quinazoline-6-carboxylate derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Core Concepts: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring. This structural framework provides a versatile platform for the development of targeted therapies due to its ability to interact with various biological targets.[1] The 4-anilinoquinazoline core, in particular, has been extensively explored and has led to the development of several clinically approved cancer drugs, including gefitinib and erlotinib.[2] These molecules typically function as ATP-competitive inhibitors of tyrosine kinases, such as EGFR.[2]

The substituent at the 6-position of the quinazoline ring plays a crucial role in modulating the pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profile. The introduction of a carboxylate group or its derivatives at this position can provide an additional anchoring point for interaction with the target protein, potentially enhancing binding affinity and efficacy.

Synthesis of Quinazoline-6-Carboxylate Derivatives

The synthesis of quinazoline-6-carboxylate derivatives and their amide analogs typically involves a multi-step process starting from appropriately substituted anthranilic acids or their corresponding nitriles. A general synthetic strategy involves the construction of the quinazoline core followed by functionalization at the 6-position.

General Synthetic Workflow

Caption: General synthetic workflow for quinazoline-6-carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of 4-(3-Chloro-4-fluoroanilino)quinazoline-6-carboxamide

This protocol is a representative example for the synthesis of a 4-anilinoquinazoline-6-carboxamide derivative, a common structural motif among potent EGFR inhibitors.

Step 1: Synthesis of 4-Hydroxyquinazoline-6-carboxylic acid

A mixture of 4-amino-3-formamidobenzoic acid and formamide is heated at reflux. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford 4-hydroxyquinazoline-6-carboxylic acid.

Step 2: Synthesis of 4-Chloroquinazoline-6-carbonyl chloride

4-Hydroxyquinazoline-6-carboxylic acid is suspended in thionyl chloride and refluxed. The excess thionyl chloride is removed under reduced pressure to yield the crude 4-chloroquinazoline-6-carbonyl chloride, which is used in the next step without further purification.

Step 3: Synthesis of 4-Chloroquinazoline-6-carboxamide

The crude 4-chloroquinazoline-6-carbonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Aqueous ammonia is added dropwise, and the reaction mixture is stirred. The resulting precipitate is filtered, washed with water, and dried to give 4-chloroquinazoline-6-carboxamide.

Step 4: Synthesis of 4-(3-Chloro-4-fluoroanilino)quinazoline-6-carboxamide

A mixture of 4-chloroquinazoline-6-carboxamide and 3-chloro-4-fluoroaniline in isopropanol is heated at reflux.[3] After cooling, the precipitate is collected by filtration, washed with isopropanol, and dried to yield the final product, 4-(3-chloro-4-fluoroanilino)quinazoline-6-carboxamide.[3]

Biological Activity and Structure-Activity Relationship (SAR)

Quinazoline-6-carboxylate derivatives have demonstrated a broad range of biological activities, with their anticancer properties being the most extensively studied. A significant number of these compounds exert their antitumor effects through the inhibition of EGFR tyrosine kinase.

EGFR Inhibition and Anticancer Activity

The 4-anilino substitution is a key pharmacophoric feature for EGFR inhibition. The aniline moiety occupies the ATP-binding pocket of the EGFR kinase domain, forming crucial hydrogen bond interactions with the hinge region, particularly with the backbone nitrogen of Met793.[2] The substituents on the aniline ring, such as chloro and fluoro groups, can further enhance binding affinity and selectivity.

The 6-carboxamide group can form additional hydrogen bonds with amino acid residues in the active site, thereby increasing the potency of the inhibitor. The nature of the amide substituent can be varied to optimize activity and pharmacokinetic properties.

The following tables summarize the in vitro biological activities of representative quinazoline-6-carboxylate derivatives and their analogs.

Table 1: In Vitro Anticancer Activity of Quinazoline-6-Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 (4-(3-chloro-4-fluoroanilino)-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide) | A549 (Lung) | 0.85 | [4] |

| H1975 (Lung, T790M) | 1.23 | [4] | |

| Compound 2 (4-(3-chloro-4-fluoroanilino)-N-(4-fluorobenzyl)quinazoline-6-carboxamide) | A549 (Lung) | 1.12 | [4] |

| H1975 (Lung, T790M) | 2.45 | [4] | |

| Afatinib (Reference) | A549 (Lung) | 1.40 | [5] |

Table 2: In Vitro EGFR Kinase Inhibitory Activity

| Compound | Kinase | IC50 (nM) | Reference |

| Compound 19b (A quinazoline derivative bearing a semicarbazone moiety) | EGFR (wild-type) | 0.05 | [5] |

| EGFR (T790M/L858R mutant) | 5.6 | [5] | |

| Afatinib (Reference) | EGFR (wild-type) | 0.5 | [5] |

| EGFR (T790M/L858R mutant) | 3.8 | [5] |

EGFR Signaling Pathway

The inhibition of EGFR by quinazoline-6-carboxylate derivatives blocks the downstream signaling cascades that are crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-6-carboxylate derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized quinazoline-6-carboxylate derivatives, a series of in vitro assays are typically employed. The following are detailed protocols for key experiments.

EGFR Kinase Inhibitory Assay (LanthaScreen™ Assay)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagent Preparation : Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human EGFR kinase, a fluorescently labeled substrate (e.g., a poly(GT)-biotin), and ATP in the kinase buffer.

-

Compound Preparation : Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase buffer.

-

Kinase Reaction : In a 384-well plate, add the test compound, EGFR enzyme, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection : Stop the reaction by adding an EDTA solution containing a europium-labeled anti-phosphotyrosine antibody. After incubation, read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with the inhibitor.

-

Cell Treatment and Lysis : Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.

Conclusion and Future Perspectives

Quinazoline-6-carboxylate derivatives represent a promising class of compounds for the development of targeted anticancer therapies. Their ability to effectively inhibit EGFR and its mutants, coupled with the potential for chemical modification to optimize their pharmacological properties, makes them attractive candidates for further investigation. The structure-activity relationships highlighted in this review underscore the importance of the 4-anilino and 6-carboxamide moieties for potent EGFR inhibition.

Future research in this area should focus on the design and synthesis of novel derivatives with improved potency against drug-resistant EGFR mutants, such as those harboring the T790M mutation. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of quinazoline-based drug discovery.

References

- 1. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 3. Buy 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (EVT-1215057) | 184356-51-2 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Chloroquinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a chlorine substituent onto this framework gives rise to chloroquinazolines, a class of compounds that have proven to be pivotal intermediates and pharmacophores in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical evolution of chloroquinazolines, detailing seminal synthetic methodologies, key experimental protocols, and the elucidation of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical synthetic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding.

Early Discovery and the Dawn of Quinazoline Chemistry

The story of chloroquinazolines is intrinsically linked to the broader history of quinazoline chemistry, which dates back to the late 19th century. While the parent quinazoline was first synthesized in 1895 by August Bischler and Lang, the groundwork for substituted derivatives was laid through various early synthetic explorations.

One of the earliest documented syntheses of a chloro-substituted quinazoline derivative was reported in 1946 by Endicott, Alden, and Sherrill, who described the preparation of 4-chloro-6-alkoxyquinazolines. This work marked a significant step towards the exploration of halogenated quinazolines and their potential as versatile chemical intermediates.

A pivotal advancement in the field was the development of efficient methods for the synthesis of 2,4-dichloroquinazoline. This compound serves as a crucial and highly reactive precursor for a vast array of 2- and 4-substituted quinazoline derivatives, owing to the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack under mild conditions compared to the chlorine at the 2-position, which requires harsher conditions for substitution. This regioselectivity has been extensively exploited in the synthesis of medicinally important 4-aminoquinazolines.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of chloroquinazolines has evolved considerably, with numerous methods developed to achieve specific substitution patterns and high yields. The following sections detail the experimental protocols for the synthesis of key chloroquinazoline intermediates and derivatives.

Synthesis of 2,4-Dichloroquinazoline

A common and efficient route to 2,4-dichloroquinazoline involves the chlorination of 2,4-quinazolinedione.

Experimental Protocol: Chlorination of 2,4-Quinazolinedione

-

Step 1: Synthesis of 2,4-Quinazolinedione.

-

In a suitable reaction vessel, a mixture of anthranilic acid (0.3 mol) and water (100 mL) is prepared.

-

To this stirred mixture, a solution of potassium cyanate (0.68 mol) in water (200 mL) is added dropwise.

-

Following the addition, a 0.5 M aqueous solution of sodium hydroxide (36 g) is added dropwise, and the solution temperature is maintained at 40°C with stirring for 30 minutes.

-

The reaction mixture is then heated to 85°C and incubated for 2 hours.

-

After cooling to 0°C, the solution is acidified with 30% hydrochloric acid to a pH of 2-3, maintaining the temperature at approximately 0°C.

-

The resulting precipitate is filtered and dried to yield 2,4-quinazolinedione. The molar yield is typically around 86.3%.[1]

-

-

Step 2: Chlorination to 2,4-Dichloroquinazoline.

-

In a 500 mL four-necked flask equipped with a reflux condenser, add 2,4-quinazolinedione (96 g), phosphorus oxychloride (200 mL), and triethylamine (100 mL).

-

The mixture is heated to reflux for 10 hours.

-

After the reaction is complete, the mixture is concentrated to an oily residue.

-

The oily residue is dissolved in toluene and carefully added to ice water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed successively with water, hydrochloric acid, water, a sodium carbonate solution, and finally with water again.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2,4-dichloroquinazoline. The molar yield is approximately 73%.[1]

-

Synthesis of 4-Chloroquinazoline Derivatives

The synthesis of 4-chloroquinazolines can be achieved from the corresponding quinazolin-4-ones.

Experimental Protocol: Synthesis of 4-Chloroquinazoline

-

Step 1: Synthesis of Quinazolin-4-ol.

-

A mixture of anthranilic acid (94.7 mmol) and formamide (94.7 mmol) in absolute ethanol is heated at 165°C for 4 hours.

-

Upon cooling to room temperature, the solidified mixture is broken up and mixed with water.

-

The solid is filtered and recrystallized from ethanol to yield pure quinazolin-4-ol (yield: 78%).[2]

-

-

Step 2: Chlorination to 4-Chloroquinazoline.

-

Quinazolin-4-ol (9 g) is dissolved in phosphorus oxychloride (50 mL) in a round-bottom flask.

-

The mixture is heated on an oil bath at 120°C for 5 hours.

-

Volatile materials are removed under reduced pressure.

-

The resulting viscous oily mass is added to ice-cold liquor ammonia.

-

The solid obtained is recrystallized from petroleum ether to afford pure 4-chloroquinazoline (yield: 81%).[2]

-

Synthesis of 7-Chloroquinazoline Derivatives

7-Chloroquinazolines can be synthesized from appropriately substituted benzaldehydes.

Experimental Protocol: One-Pot Reductive Cyclization for the Synthesis of 7-Chloroquinazoline

-

A suspension of 4-chloro-3-nitrobenzaldehyde (1.0 eq.) in a mixture of ethanol and water is stirred, and iron powder (3.0-5.0 eq.) is added.

-

The mixture is heated to 50-60°C, and a catalytic amount of glacial acetic acid is added dropwise.

-

Formamide (in excess) is then added, and the reaction mixture is heated to reflux (100-120°C) for 4-8 hours, with progress monitored by TLC.

-

After completion, the mixture is cooled and filtered through celite.

-

The filtrate is concentrated, neutralized with saturated sodium bicarbonate solution, and extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 7-chloroquinazoline.[3]

Biological Activities and Mechanism of Action

Chloroquinazolines have garnered significant attention due to their diverse and potent biological activities, particularly in the realms of anticancer and antiviral therapies.

Anticancer Activity: Targeting the EGFR Signaling Pathway

A substantial number of chloroquinazoline derivatives, especially 4-anilinoquinazolines, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6]

Mechanism of Action:

Chloroquinazoline-based EGFR inhibitors are typically ATP-competitive, binding to the ATP-binding site within the kinase domain of the receptor. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the downstream activation of signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth, proliferation, and survival.[6][7] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data:

The in vitro anticancer activity of various chloroquinazoline derivatives has been extensively evaluated against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |

| Gefitinib | HCT-116 (Colon) | EGFR Tyrosine Kinase Inhibitor | >50 |

| T98G (Glioblastoma) | 37.8 | ||

| Erlotinib | T98G (Glioblastoma) | EGFR Tyrosine Kinase Inhibitor | 21.3 |

| Compound 10b | HCT-116 (Colon) | 4-Anilinoquinazoline | 2.8 |

| T98G (Glioblastoma) | 2.0 | ||

| Compound 14g | K-562 (Leukemia) | Quinazoline-chalcone | 0.622-1.81 |

| HCT-116 (Colon) | 0.622-1.81 | ||

| Compound 8a | HCT-116 (Colon) | Triazole-acetamide quinazoline | 5.33 (72h) |

| HepG2 (Liver) | 7.94 (72h) |

Data compiled from multiple sources.[8][9][10]

Antiviral Activity

While the anticancer properties of chloroquinazolines are well-established, their potential as antiviral agents is an emerging area of research. The mechanism of action for antiviral chloroquinazolines is not as universally defined as their anticancer counterparts and can vary depending on the virus. However, insights can be drawn from the well-studied antiviral effects of chloroquine, a related quinoline derivative.

Potential Mechanisms of Antiviral Action:

-

Inhibition of Viral Entry: Chloroquine is known to increase the pH of endosomes, which can inhibit the pH-dependent fusion of viral and endosomal membranes, a critical step for the entry of many enveloped viruses.[3][11] It is plausible that some chloroquinazoline derivatives share this mechanism.

-

Inhibition of Viral Enzymes: Certain quinazoline derivatives have been shown to inhibit viral enzymes essential for replication. For instance, some styrylquinazoline derivatives have demonstrated inhibitory activity against HIV-1 integrase.[12] Others have been designed to target the RNA-dependent RNA polymerase (RdRp) of influenza A virus.[13][14]